GLPG0187

描述

GLPG-0187 is a broad-spectrum integrin receptor antagonist with significant potential in therapeutic applications. It has shown efficacy in inhibiting tumor growth and metastasis, making it a promising candidate for cancer treatment . Integrins are proteins that facilitate cell adhesion and signal transduction, playing a crucial role in various cellular processes, including migration, proliferation, and survival .

科学研究应用

GLPG-0187 具有广泛的科学研究应用:

作用机制

GLPG-0187 通过与整合素受体结合发挥作用,从而抑制其与细胞外基质蛋白的相互作用。这种阻断破坏了整合素介导的信号通路,导致细胞粘附、迁移和增殖减少。 分子靶标包括各种整合素亚型,例如 αvβ1、αvβ3、αvβ5、αvβ6 和 α5β1 。 通过抑制这些途径,GLPG-0187 可以有效地减少肿瘤生长和转移 .

类似化合物:

西林吉肽: 另一种具有抗肿瘤活性的整合素抑制剂。

替罗非班: 一种用作抗血小板药物的整合素拮抗剂。

E7820: 一种抑制整合素介导的细胞粘附的小分子.

比较: GLPG-0187 在针对多种整合素亚型的广谱活性方面是独一无二的,使其与其他整合素抑制剂相比更通用。 其强大的抗肿瘤和抗转移作用,以及其阻断病毒感染的能力,突出了其作为多功能治疗剂的潜力 .

生化分析

Biochemical Properties

GLPG0187 inhibits αvβ1-integrin with an IC50 of 1.3 nM . It shows selectivity for several RGD integrin receptors, including αvβ3, αvβ5, αvβ6, αvβ8, and α5β1 . These interactions play a crucial role in the biochemical reactions involving this compound.

Cellular Effects

This compound has been observed to inhibit migrasome biogenesis without cytotoxicity . It also has a significant impact on cell signaling pathways, gene expression, and cellular metabolism. For instance, it can lead to an increase in the E-cadherin/vimentin ratio, rendering cells a more epithelial, sessile phenotype .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its antagonistic action on integrin receptors . It binds to these receptors, inhibiting their function and subsequently affecting downstream signaling pathways. This includes changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

This compound has been observed to have a dose-proportional pharmacokinetic profile over the dose range tested . It has a short average distribution (0.16 h) and elimination (3.8 h) half-life . These characteristics suggest that the effects of this compound can change over time in laboratory settings.

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . For instance, in castrated male mice, this compound was administered subcutaneously in a dose range of 10, 30, or 100 mg/kg, and orally in a dose range of 30, 100, or 300 mg/kg . The effects observed were dose-dependent.

Transport and Distribution

This compound is administered either subcutaneously or orally, and it has a dose-proportional pharmacokinetic profile

准备方法

合成路线和反应条件: GLPG-0187 的合成涉及多个步骤,包括形成关键中间体及其随后的偶联反应。确切的合成路线和反应条件是专有的,未公开详细说明。 它通常涉及有机合成技术,例如缩合、环化和纯化步骤 .

工业生产方法: GLPG-0187 的工业生产可能涉及大规模有机合成过程,确保高纯度和高产率。 这包括优化反应条件、使用高效催化剂以及采用先进的纯化技术,例如色谱法 .

化学反应分析

反应类型: GLPG-0187 经历各种化学反应,包括:

氧化: 它可以在特定条件下被氧化以形成氧化衍生物。

还原: 还原反应可以改变其官能团,可能改变其生物活性。

取代: 取代反应可以引入不同的官能团,增强其性能.

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤素和亲核试剂等试剂在受控条件下使用.

主要产物: 这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能产生羟基化衍生物,而取代可以引入各种官能团 .

相似化合物的比较

Cilengitide: Another integrin inhibitor with anti-tumor activity.

Tirofiban: An integrin antagonist used as an antiplatelet agent.

E7820: A small molecule that inhibits integrin-mediated cell adhesion.

Comparison: GLPG-0187 is unique in its broad-spectrum activity against multiple integrin subtypes, making it more versatile compared to other integrin inhibitors. Its potent anti-tumor and anti-metastatic effects, along with its ability to block viral infections, highlight its potential as a multi-functional therapeutic agent .

属性

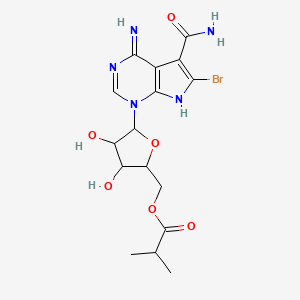

IUPAC Name |

(2S)-3-[[2,5-dimethyl-6-[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)piperidin-1-yl]pyrimidin-4-yl]amino]-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37N7O5S/c1-18-26(31-17-25(29(37)38)35-42(39,40)23-9-7-22(41-3)8-10-23)32-19(2)33-28(18)36-15-12-20(13-16-36)24-11-6-21-5-4-14-30-27(21)34-24/h6-11,20,25,35H,4-5,12-17H2,1-3H3,(H,30,34)(H,37,38)(H,31,32,33)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXHCNOMGODVIKB-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1N2CCC(CC2)C3=NC4=C(CCCN4)C=C3)C)NCC(C(=O)O)NS(=O)(=O)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N=C1N2CCC(CC2)C3=NC4=C(CCCN4)C=C3)C)NC[C@@H](C(=O)O)NS(=O)(=O)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37N7O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1320346-97-1 | |

| Record name | GLPG-0187 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1320346971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLPG-0187 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12297 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLPG-0187 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43A5P87Z4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: GLPG0187 acts as a pan-integrin inhibitor, binding to and blocking the activity of several RGD-binding integrin receptors. [] These receptors include αvβ1, αvβ3, αvβ5, αvβ6, and α5β1. [, , ] By inhibiting these integrins, this compound disrupts key cellular processes such as cell adhesion, migration, proliferation, and signaling pathways like TGF-β. [, , , ] For example, by blocking αvβ6, this compound prevents the activation of latent TGF-β, a cytokine implicated in tumor growth, immune evasion, and fibrosis. [, ] This disruption of integrin-mediated signaling leads to various downstream effects, including decreased tumor growth, reduced metastasis, and suppressed osteoclast activity. [, , ]

ANone: Unfortunately, the provided research abstracts do not disclose the specific structural characteristics of this compound, including its molecular formula, weight, or spectroscopic data.

ANone: The provided research abstracts primarily focus on the biological activity and preclinical evaluation of this compound. Information regarding its material compatibility, stability under various conditions, or specific applications beyond the biological context is not available.

A: this compound is characterized as an integrin antagonist, meaning it primarily functions by binding to and blocking the activity of integrin receptors rather than acting as a catalyst in chemical reactions. [] Therefore, information regarding its catalytic properties, reaction mechanisms, or selectivity in a catalytic context is not applicable.

A: While computational analysis of publicly available mRNA expression data was employed to identify cancer types with high αvβ6 integrin upregulation for potential this compound targeting, the abstracts do not provide specific details on simulations, calculations, or QSAR models related to the compound. []

ANone: The research abstracts do not offer detailed insights into the specific Structure-Activity Relationship (SAR) of this compound. Information on how structural modifications might affect its activity, potency, and selectivity is not discussed.

ANone: The research abstracts do not provide specific details about the stability and formulation of this compound or strategies for enhancing its stability, solubility, or bioavailability.

ANone: The provided research abstracts primarily focus on the preclinical investigation of this compound. Information concerning SHE regulations, compliance, risk minimization, or responsible practices is not included in these documents.

A: this compound has shown promising preclinical efficacy in various in vitro and in vivo models. * In vitro: It inhibited osteoclast activity, angiogenesis, and tumor cell migration and proliferation. [, , ] It also increased the E-cadherin/vimentin ratio in prostate cancer cells, promoting a less invasive phenotype. [] Additionally, this compound demonstrated synergistic killing of colorectal cancer cells when combined with TALL-104 T-cells, suggesting potential for enhancing immune-mediated tumor cell death. []* In vivo: this compound reduced tumor growth and metastasis in preclinical models of prostate cancer and breast cancer. [, ] In a Marfan syndrome mouse model (Fbn1C1039G/+), this compound treatment effectively slowed aortic aneurysm growth, reduced elastin fragmentation, and diminished the activity of the FAK/AktThr308/mTORC1 pathway. [] These findings suggest potential applications for this compound in treating both cancer and other diseases involving integrin dysregulation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

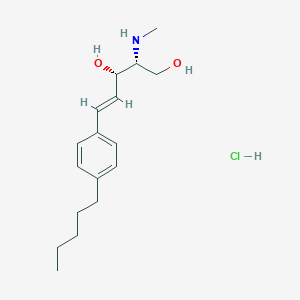

![2-Methoxy-5-[2-(3-methoxy-4,5-dimethylphenyl)thiophen-3-yl]aniline](/img/structure/B612056.png)

![2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B612059.png)